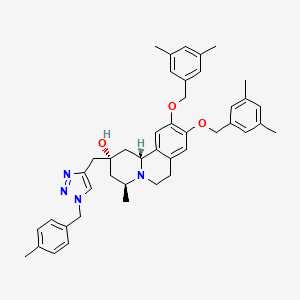
Gdi2-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gdi2-IN-1, also known as compound (+)-37, is a potent inhibitor of GDP-dissociation inhibitor beta (GDI2). It demonstrates significant inhibitory activity with an IC50 of 2.87 micromolar and a dissociation constant (KD) of 36 micromolar. This compound has shown excellent in vivo antitumor efficacy in pancreatic xenograft models that overexpress GDI2 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Gdi2-IN-1 involves multiple steps, including the formation of key intermediates through various organic reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield. The process would also involve purification steps such as crystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions: Gdi2-IN-1 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
Gdi2-IN-1 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of GDP-dissociation inhibitor beta (GDI2) and its effects on cellular processes.
Biology: Investigated for its role in regulating the GDP-GTP exchange reaction of small GTP-binding proteins involved in vesicular trafficking.
Medicine: Explored for its potential antitumor activity, particularly in pancreatic cancer models overexpressing GDI2.
作用機序
Gdi2-IN-1 exerts its effects by inhibiting GDP-dissociation inhibitor beta (GDI2). This inhibition disrupts the GDP-GTP exchange reaction of small GTP-binding proteins, which are involved in vesicular trafficking of molecules between cellular organelles. By inhibiting GDI2, this compound can modulate cellular processes and potentially exert antitumor effects .
類似化合物との比較
Gdi1-IN-1: Another inhibitor of GDP-dissociation inhibitor alpha (GDI1) with similar inhibitory activity.
Gdi3-IN-1: Inhibitor of GDP-dissociation inhibitor gamma (GDI3) with distinct molecular targets.
Uniqueness: Gdi2-IN-1 is unique in its specific inhibition of GDP-dissociation inhibitor beta (GDI2) and its demonstrated antitumor efficacy in pancreatic cancer models. This specificity and efficacy make it a valuable tool for studying GDI2-related pathways and developing potential therapeutic agents .
特性
分子式 |
C43H50N4O3 |
|---|---|
分子量 |
670.9 g/mol |
IUPAC名 |
(2S,4S,11bR)-9,10-bis[(3,5-dimethylphenyl)methoxy]-4-methyl-2-[[1-[(4-methylphenyl)methyl]triazol-4-yl]methyl]-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C43H50N4O3/c1-28-7-9-34(10-8-28)24-46-25-38(44-45-46)22-43(48)21-33(6)47-12-11-37-19-41(49-26-35-15-29(2)13-30(3)16-35)42(20-39(37)40(47)23-43)50-27-36-17-31(4)14-32(5)18-36/h7-10,13-20,25,33,40,48H,11-12,21-24,26-27H2,1-6H3/t33-,40+,43+/m0/s1 |
InChIキー |
VMDYAOMWCBZIDZ-SDSZBHTQSA-N |
異性体SMILES |
C[C@H]1C[C@](C[C@H]2N1CCC3=CC(=C(C=C23)OCC4=CC(=CC(=C4)C)C)OCC5=CC(=CC(=C5)C)C)(CC6=CN(N=N6)CC7=CC=C(C=C7)C)O |
正規SMILES |
CC1CC(CC2N1CCC3=CC(=C(C=C23)OCC4=CC(=CC(=C4)C)C)OCC5=CC(=CC(=C5)C)C)(CC6=CN(N=N6)CC7=CC=C(C=C7)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (2S,4aR,4bS,10aS,10bS,12aS)-6-hydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-9,10,10b,11-tetrahydro-4aH-naphtho[1,2-h]isochromene-2-carboxylate](/img/structure/B12376532.png)
![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-2-methylbutanoate](/img/structure/B12376542.png)

![(10S,23S)-23-amino-10-ethyl-18-fluoro-10,21-dihydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B12376564.png)

![4-[[3,5-bis(fluoranyl)phenyl]methyl]-N-[(4-bromophenyl)methyl]piperazine-1-carboxamide](/img/structure/B12376572.png)
![benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B12376576.png)
![3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-[4-(triazol-2-yl)butyl]benzamide](/img/structure/B12376579.png)
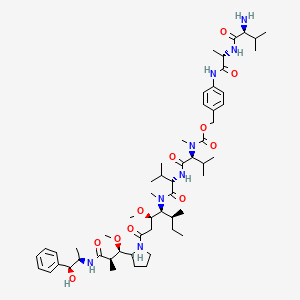
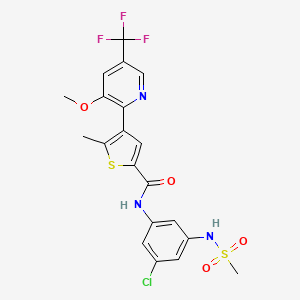
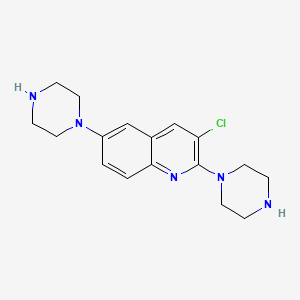
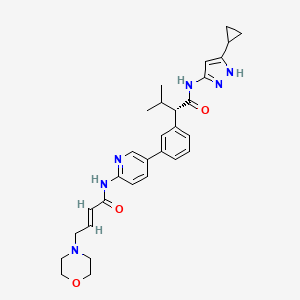
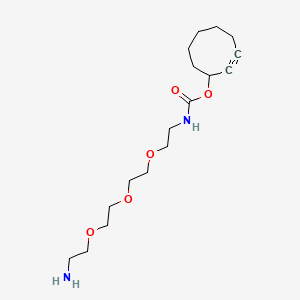
![dithiolan-4-yl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12376612.png)
